1-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-9(2)11(8-19-7-6-14-17-19)15-13(21)10-4-5-12(20)18(3)16-10/h4-7,9,11H,8H2,1-3H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRIGGGFQAJARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=NN(C(=O)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a dihydropyridazine core and a triazole ring. The molecular formula is , with a molecular weight of approximately 304.36 g/mol. The presence of the triazole moiety is significant as it is known to impart various biological activities.
Synthesis Methods
Recent advancements in synthetic methodologies have enabled the efficient production of this compound. The synthesis typically involves:
- Formation of the Triazole Ring : Utilizing "Click" chemistry techniques, azide and alkyne precursors are reacted under copper-catalyzed conditions.
- Dihydropyridazine Construction : Subsequent reactions lead to the formation of the dihydropyridazine structure through cyclization processes involving appropriate amines and carboxylic acids.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown:
- Antifungal Activity : It demonstrates significant effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .
| Pathogen | MIC (μg/mL) |
|---|---|
| Candida albicans | 12.5 - 25 |
| Aspergillus niger | 12.5 - 25 |
- Antibacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results with MIC values lower than those of standard antibiotics .
The biological activity is hypothesized to stem from the ability of the triazole ring to inhibit specific enzymes involved in fungal cell wall synthesis. This mechanism is similar to other triazole antifungals like fluconazole, which targets lanosterol demethylase .
Preclinical Trials
In a series of preclinical studies involving murine models, the compound was administered orally at varying doses:
- Survival Rates : Mice infected with C. albicans showed improved survival rates when treated with the compound at doses as low as 50 mg/kg, indicating its potential as an effective antifungal agent .
Toxicity Assessment
Toxicological evaluations revealed that the compound exhibited low toxicity at therapeutic doses, making it a candidate for further development in clinical settings .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds featuring the triazole moiety exhibit significant antimicrobial properties. A study on related triazole derivatives demonstrated their effectiveness against various bacterial strains, including resistant types of Mycobacterium tuberculosis . The incorporation of the dihydropyridazine structure may enhance this activity due to its ability to interact with biological targets, potentially inhibiting bacterial growth.
Case Study:
A series of 1,2,3-triazole derivatives were synthesized and tested for their antibacterial activity. The results showed that modifications in the side chains significantly influenced their efficacy against both Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | E. coli | 32 µg/mL |
| Triazole Derivative B | S. aureus | 16 µg/mL |
Anticancer Properties
The dihydropyridazine framework has been associated with anticancer activity in various studies. Compounds with similar structures have shown potential in inhibiting cancer cell proliferation and inducing apoptosis. The combination of triazole and dihydropyridazine could lead to enhanced anticancer properties.
Case Study:
In vitro studies demonstrated that a related compound exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency . The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways involved in tumor growth.
Fungicidal Activity
Triazole compounds are widely recognized for their fungicidal properties. The specific compound under consideration may serve as a potent fungicide due to its structural characteristics that allow it to interfere with fungal cell membrane synthesis.
Case Study:
Research on similar triazole-based fungicides revealed effective control over fungal pathogens in crops such as wheat and corn. Field trials showed a reduction in disease incidence compared to untreated controls .
| Fungicide | Target Pathogen | Efficacy (%) |
|---|---|---|
| Triazole-Based Fungicide | Fusarium graminearum | 85% |
| Triazole-Based Fungicide | Botrytis cinerea | 90% |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of the compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in disease processes.
Findings:
Docking simulations indicated favorable interactions between the compound and target proteins, which could explain its biological activities observed in vitro .
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound is synthesized via multi-step reactions, leveraging Click chemistry for triazole ring formation and amidation for carboxamide linkage.
Triazole Ring Formation
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
The 1,2,3-triazole moiety is introduced via reaction between a propargyl precursor and an azide derivative under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) .
Carboxamide Formation
-
Activation of Carboxylic Acid :
The pyridazine-3-carboxylic acid is activated using coupling agents like EDCl/HOBt or DCC, followed by reaction with 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine.-
Typical yields: 60–75%.
-
Triazole Ring Modifications
-
Alkylation/Acylation :
The triazole N-1 position undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF at 60°C, yielding N-substituted derivatives . -
Coordination Chemistry :
The triazole nitrogen atoms act as ligands for transition metals (e.g., Ru, Pd), forming complexes studied for catalytic applications .
Dihydropyridazine Core Reactions
-
Oxidation :
The 6-oxo group can be reduced to a hydroxyl group using NaBH₄ in methanol (yield: 40–50%) . -
Nucleophilic Substitution :
The electron-deficient pyridazine ring reacts with amines (e.g., piperidine) at position 4 under reflux in THF .
Carboxamide Hydrolysis
-
Acidic/Basic Hydrolysis :
The carboxamide hydrolyzes to the corresponding carboxylic acid unde
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares key features with three structurally related molecules (Table 1):
Key Observations :
- Core Heterocycle : The target compound and 1219913-66-2 share a pyridazine core, while Compounds 38 and 41 use a pyrrole scaffold. Pyridazine derivatives often exhibit distinct electronic properties compared to pyrroles due to the presence of two adjacent nitrogen atoms, which may influence solubility and binding affinity .
- Substituents : The target compound’s triazole is a 1,2,3-triazole, whereas Compounds 38 and 1219913-66-2 incorporate 1,2,4-triazole and phenyl-triazole groups, respectively. Triazole regioisomers can significantly alter metabolic stability and pharmacokinetics .
- Bioisosteric Replacements: Compound 41 replaces triazole with imidazole, a common bioisostere.
Physicochemical and Pharmacological Properties
- Purity and Stability : Compound 41 exhibits high purity (98.67% by HPLC), whereas Compound 38 shows lower purity (80.56%), possibly due to challenges in isolating triazole-containing derivatives .
- Metabolic Considerations : The trifluoromethyl group in Compounds 38 and 41 enhances metabolic stability compared to the target compound’s methyl and triazole substituents .
- Solubility : The pyridazine core in the target compound and 1219913-66-2 may confer higher aqueous solubility than pyrrole-based analogs due to increased polarity .
Preparation Methods
Cyclocondensation for Pyridazine Formation
The pyridazine ring is constructed via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, methyl 3-oxopentanedioate reacts with hydrazine hydrate under acidic conditions to yield 6-oxo-1,6-dihydropyridazine-3-carboxylate. Subsequent N-methylation introduces the 1-methyl group:
Reaction Conditions :
- Methylation Agent : Methyl iodide (CH₃I) in dimethylformamide (DMF).
- Base : Potassium carbonate (K₂CO₃).
- Temperature : 60°C for 12 hours.
Intermediate : Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate.
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH) in methanol:
$$
\text{Methyl ester} \xrightarrow{\text{1M NaOH, MeOH, reflux}} \text{1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid}
$$
Synthesis of the Triazole-Containing Amine Side Chain
CuAAC Reaction for Triazole Formation
The 1H-1,2,3-triazol-1-yl group is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The synthesis begins with 3-methyl-1-azidobutan-2-amine:
Step 1 : Azide Formation
- Substrate : 3-Methyl-1-bromobutan-2-amine.
- Reagent : Sodium azide (NaN₃) in dimethyl sulfoxide (DMSO).
- Conditions : 50°C, 24 hours.
Step 2 : CuAAC Reaction
- Alkyne Partner : Propargyl alcohol.
- Catalyst : Copper(II) sulfate (CuSO₄) and sodium ascorbate.
- Solvent : tert-Butanol/H₂O (1:1).
$$
\text{3-Methyl-1-azidobutan-2-amine + HC≡CCH₂OH} \xrightarrow{\text{CuSO₄, Na ascorbate}} \text{3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine}
$$
Amide Coupling
The final step involves coupling the pyridazine carboxylic acid with the triazole-containing amine. Activation of the carboxylic acid is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
Reaction Conditions :
- Solvent : Dichloromethane (DCM).
- Temperature : Room temperature, 24 hours.
- Molar Ratio : 1:1.2 (acid:amine).
$$
\text{1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid + 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine} \xrightarrow{\text{EDCl, HOBt}} \text{Target Compound}
$$
Optimization and Challenges
Regioselectivity in Triazole Formation
The CuAAC reaction predominantly yields the 1,4-regioisomer due to copper catalysis. To ensure exclusive 1-substitution, stoichiometric control of azide and alkyne is critical.
Stereochemical Considerations
The 3-methylbutan-2-amine side chain introduces a chiral center. Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) may be required if racemic mixtures form during synthesis.
Analytical Characterization
Key spectroscopic data for the target compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
